2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-11-7-5-10(6-8-11)9-20-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVJTIVMISRPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkali Metal Phthalimide Salts as Key Intermediates
The synthesis begins with the preparation of potassium phthalimide, a widely used precursor due to its enhanced nucleophilicity compared to free phthalimide. As demonstrated in patent US4082766A, potassium phthalimide reacts efficiently with electrophilic agents under non-aqueous conditions to prevent hydrolysis.
General Reaction Pathway:
-
Formation of Potassium Phthalimide:
Phthalimide is treated with potassium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), yielding the potassium salt. -
Etherification with 4-Chlorobenzyl Bromide:
The potassium phthalimide reacts with 4-chlorobenzyl bromide in a halogenated solvent (e.g., dichloromethane) under reflux, facilitated by a catalytic base such as imidazole.
Optimization of Reaction Conditions
Solvent Selection:
-
Dichloromethane (DCM): Preferred for its ability to dissolve both reactants and products while maintaining inertness.
-
Dimethyl Sulfoxide (DMSO): Enhances reaction rates in nucleophilic substitutions but requires stringent anhydrous conditions.
Temperature and Time:
Table 1: Comparative Analysis of Synthetic Routes
| Method | Solvent | Base | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Alkali Salt Alkylation | DCM | Imidazole | 0–25 | 87–92 | |
| Direct Etherification | DMSO | KOH | 20–30 | 78–85 |
Mechanistic Insights and Byproduct Management
Nucleophilic Substitution Mechanism
The reaction proceeds via an mechanism, where the deprotonated phthalimide nitrogen attacks the electrophilic carbon of 4-chlorobenzyl bromide. The transition state is stabilized by the polar solvent, with imidazole acting as a weak base to scavenge hydrogen bromide byproducts.
Purification and Isolation
-
Chromatographic Purification: Flash silica gel chromatography with ethyl acetate/hexane eluents achieves >95% purity.
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Crystallization: Anti-solvent addition (e.g., hexane) to concentrated DCM solutions yields crystalline product.
Spectroscopic Characterization and Validation
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-):
-
C NMR (DMSO-):
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals | Assignment |
|---|---|---|
| IR | 1762 cm, 750 cm | C=O, C–Cl |
| H NMR | δ 7.40–8.10 (m), δ 5.20 (s) | Aromatic H, OCH |
| LCMS | m/z 303.74 [M] | Molecular ion |
Applications in Organic Synthesis
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted isoindole dione compounds .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
Research indicates that derivatives of isoindoline-1,3-dione, including 2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione, exhibit significant biological activities. These compounds have been explored for their potential therapeutic effects against various diseases:
- Anticancer Activity: Studies have shown that isoindoline derivatives can inhibit cancer cell growth. For instance, compounds similar to this compound have been evaluated for their antimitotic properties against human tumor cells, displaying promising results with GI50 values indicating effective inhibition .
- Antimycobacterial Properties: A study demonstrated that isoindoline derivatives possess antimicrobial activity against Mycobacterium tuberculosis. The compound's structural modifications were found to influence its efficacy as an InhA inhibitor, which is crucial for tuberculosis treatment .
Table 1: Summary of Biological Activities
Organic Synthesis
Synthetic Intermediate:
this compound serves as a versatile synthetic intermediate in organic chemistry. Its unique structure allows for further derivatization to create novel compounds with enhanced properties. The compound can be synthesized through various methods including the Claisen–Schmidt condensation and other coupling reactions.
Table 2: Synthetic Routes
| Synthesis Method | Key Steps | Yield (%) |
|---|---|---|
| Claisen–Schmidt Condensation | Reaction of phthalic anhydride with amines | Variable |
| Coupling Reactions | Formation of ether linkages | High |
Case Studies
Case Study 1: Anticancer Activity
In a recent study, this compound was tested against a panel of cancer cell lines using the NCI protocol. The compound exhibited a mean GI50 value indicating potent antitumor activity across multiple cell types .
Case Study 2: Antimycobacterial Efficacy
Another investigation focused on the antimycobacterial properties of isoindoline derivatives. The compound was assessed for its ability to inhibit the growth of Mycobacterium tuberculosis strains, revealing significant activity that supports its potential as a therapeutic agent against tuberculosis .
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to disruption of essential biological processes in microorganisms. This inhibition is achieved through binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Substituent Effects on Key Parameters
Key Observations :
- Electron-Donating Groups (e.g., OMe) : The methoxy analog (81% yield) exhibits superior synthetic efficiency compared to the fluoro (31%) and chloro-piperidinyl (32%) derivatives, likely due to enhanced resonance stabilization during synthesis .
- Halogen Substituents : Bromo-substituted derivatives (e.g., 92% yield in ) demonstrate higher yields than chloro or fluoro analogs, suggesting favorable reactivity in certain synthetic pathways .
- Structural Complexity : Piperidine-containing derivatives (e.g., ) show reduced yields, highlighting challenges in multi-step syntheses .
Spectral and Analytical Comparisons
NMR and IR Spectroscopy
- 1H NMR :
- The methoxy analog () shows a singlet at δ 3.80 ppm for the OCH₃ group, while the fluoro analog exhibits aromatic proton coupling at J = 7.06 Hz . Chloro-substituted analogs would likely display downfield shifts due to the electron-withdrawing Cl substituent.
- Piperidinyl derivatives () show distinct signals for piperidine protons (e.g., δ 2.50–3.20 ppm) .
- IR Spectroscopy :
Chromatographic Behavior
- TLC Rf Values :
- The methoxy analog (Rf = 0.27 in EtOAc/hexane) and fluoro analog (Rf = 0.57 in EtOAc/hexane) demonstrate polarity differences influenced by substituents .
Biological Activity
2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory, analgesic, and potential anticancer properties. The compound's structure, synthesis, and relevant case studies will also be discussed.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves the reaction of 4-chlorobenzyl alcohol with isoindoline-1,3-dione under specific conditions to yield the desired compound. The reaction conditions can significantly influence the yield and purity of the final product.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit notable anti-inflammatory effects. A study demonstrated that derivatives of isoindoline-1,3-dione showed greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes.
Analgesic Activity
In vivo studies have shown that this compound possesses significant analgesic properties. Specifically, it was found to have analgesic activity 1.6 times higher than that of metamizole sodium (a common analgesic), indicating its potential as a pain management alternative .
Table 1: Analgesic Activity Comparison
| Compound | Analgesic Activity (Relative to Metamizole Sodium) |
|---|---|
| This compound | 1.6 times higher |
| Metamizole Sodium | Reference |
Anticancer Potential
Preliminary studies suggest that isoindoline derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, a related compound demonstrated effectiveness against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .
Study on Analgesic Effects
In a controlled study involving laboratory mice, the analgesic effects of this compound were evaluated using acetic acid-induced writhing tests. The results indicated a significant reduction in pain response compared to control groups . This study supports the compound's potential as an effective analgesic agent.
In Silico Studies
In silico modeling using software such as GUSAR and PASS predicted low toxicity levels for this compound along with a probability of analgesic activity ranging from 40% to 80% . These predictions align with experimental findings from in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
